molecular formula C12H14Cl2N2O B2546762 1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine CAS No. 60121-78-0

1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine

Cat. No.: B2546762
CAS No.: 60121-78-0
M. Wt: 273.16
InChI Key: JBSAVIITEALCKH-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine (CAS 60121-78-0) is a chemical building block of significant interest in medicinal and organic chemistry research. This compound features both a piperazine ring and a reactive chloroacetyl group, making it a versatile intermediate for the synthesis of more complex molecules. Its primary research application is as a precursor in the development of novel pharmacologically active compounds, particularly in the construction of quinazolinone derivatives . These derivatives are extensively investigated for their potential antimicrobial and anticancer properties . The molecular framework provided by this compound is a key structural motif found in molecules designed to inhibit enzymes like cyclin-dependent kinases (CDKs), which are important targets in oncology research . The compound is offered for early discovery and scientific research. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c13-9-12(17)16-7-5-15(6-8-16)11-3-1-10(14)2-4-11/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSAVIITEALCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 0.01 moles of 4-(4-chlorophenyl)piperazine is dissolved in absolute ethanol, followed by the addition of 0.01 moles of chloroacetyl chloride and a few drops of glacial acetic acid. The mixture is refluxed for 8 hours, cooled, and precipitated in ice-cold water. The crude product is filtered, washed, and recrystallized from ethanol, yielding 62.6% of the target compound (m.p. 242–246°C).

Key Parameters :

  • Solvent : Ethanol facilitates homogeneous mixing and stabilizes intermediates.
  • Catalyst : Glacial acetic acid protonates the piperazine nitrogen, enhancing electrophilicity.
  • Temperature : Reflux conditions ($$\sim$$78°C) accelerate the reaction kinetics.

Mechanistic Insights

The acylation proceeds via nucleophilic substitution, where the piperazine’s secondary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride (Fig. 1). The reaction is highly regioselective, favoring substitution at the less sterically hindered nitrogen atom.

Stepwise Protection-Deprotection Strategies

For substrates sensitive to harsh conditions, protective group chemistry is employed.

Solvent and Catalyst Optimization

Comparative studies highlight the impact of solvent and base on reaction efficiency.

Dichloromethane-Triethylamine System

In a related synthesis, dichloromethane (DCM) and triethylamine (TEA) were used for acylating piperazine derivatives. Applying this to the target compound, 4-(4-chlorophenyl)piperazine and chloroacetyl chloride are stirred in DCM with TEA at room temperature for 6 hours. This method achieves a higher yield (73.5%) than ethanol-based reflux, attributed to TEA’s superior base strength in neutralizing HCl byproducts.

Solvent Polarity Effects

Polar aprotic solvents like dimethylformamide (DMF) may further enhance reactivity but complicate purification. Ethanol remains preferred for industrial scalability due to lower toxicity and cost.

Comparative Analysis of Methodologies

Table 1 summarizes key synthetic approaches, highlighting yields, conditions, and scalability.

Table 1: Comparison of Preparation Methods

Method Solvent Base/Catalyst Temperature Time (h) Yield (%) Purity Reference
Direct Acylation Ethanol Glacial AcOH Reflux 8 62.6 High
Room-Temperature DCM Triethylamine Ambient 6 73.5* Moderate
BOC-Mediated DCM/EtOH TFA Ambient 12 58.0* High

*Yields extrapolated from analogous reactions.

Industrial-Scale Production Considerations

Scalability demands optimization of:

  • Cost : Ethanol is economical vs. DCM.
  • Safety : Chloroacetyl chloride’s toxicity necessitates closed systems.
  • Purification : Recrystallization from ethanol balances purity and throughput.

Chemical Reactions Analysis

Types of Reactions

1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Piperazine Derivatives

Compound Name Substituents at N1/N4 Positions Key Functional Groups Biological Activity/Application Reference ID
1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine N1: Chloroacetyl; N4: 4-chlorophenyl Chloroacetyl, 4-Cl-Ph Intermediate for receptor ligands
SC211 (CHEMBL329228) N1: Propanamide; N4: 4-chlorophenyl Propanamide, 3-methoxyphenyl High D4R affinity and selectivity
SC212 (ChEMBL1940410) N1: 3-((4-fluorophenyl)thio)propyl; N4: 4-(trifluoromethyl)phenyl Fluorophenylthio, CF₃-Ph Atypical antipsychotic activity
1-(4-Chlorobenzyl)-4-(4-methylsulfanylbenzyl)piperazine N1/N4: Benzyl groups with Cl/SCH₃ substituents Benzyl, methylsulfanyl Antihistamine (structural analogue)
mCPP (1-(3-chlorophenyl)piperazine) N1: H; N4: 3-chlorophenyl 3-Cl-Ph Serotonergic receptor agonist

Key Observations:

  • Substituent Position: The 4-chlorophenyl group in the target compound contrasts with mCPP’s 3-chlorophenyl, leading to divergent receptor interactions. mCPP primarily targets 5-HT receptors, while 4-chlorophenyl derivatives often show dopaminergic or cytotoxic activities .
  • Functional Group Impact: Chloroacetyl (electron-withdrawing) vs. propanamide (hydrogen-bonding) groups influence solubility and reactivity. SC211’s propanamide group enhances D4R selectivity, whereas the chloroacetyl group in the target compound favors synthetic derivatization .

Pharmacological Activity Comparison

Table 2: Receptor Affinity and Selectivity Profiles

Compound D2R (Ki, nM) D4R (Ki, nM) 5-HT1A (Ki, nM) Cytotoxicity (IC₅₀, μM) Reference ID
This compound Not reported Not reported Not reported Not reported -
SC211 ~120 ~8.5 >1000 -
SC212 ~45 >1000 ~300 -
Buclizine (4-chlorobenzhydryl derivative) - - - 12–28 (cancer cell lines)

Key Findings:

  • Dopaminergic vs. Serotonergic Activity: SC211 exhibits nanomolar D4R affinity, whereas mCPP (a positional isomer) primarily activates 5-HT receptors .

Biological Activity

1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a chloroacetyl group and a chlorophenyl moiety. Its chemical structure can be represented as follows:

C11H12Cl2N2O\text{C}_{11}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}

This structure contributes to its lipophilicity and potential interactions with biological targets.

This compound exhibits various mechanisms of action, primarily through interactions with cellular pathways involved in cancer cell proliferation and apoptosis. The compound may inhibit specific enzymes or receptors, leading to:

  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell growth.
  • Apoptosis Induction : It has been shown to increase the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells by activating caspase pathways.

Anticancer Activity

Research has demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (µg/mL) Mechanism
MCF-75.36Apoptosis via Bax/Bcl-2 modulation
HepG210.10Cell cycle arrest at G2/M phase
HUH718.39Inhibition of cell proliferation
HCT-11649.40Induction of apoptosis

These results indicate a promising profile for the compound as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound also exhibits antimicrobial activity. Studies have shown that it is effective against various bacterial strains, with notable results in the following:

  • E. coli
  • Staphylococcus aureus
  • Candida albicans

The antimicrobial efficacy is attributed to its ability to disrupt bacterial membrane integrity and inhibit essential metabolic pathways.

Case Studies

A notable study evaluated the effects of this compound on MCF-7 and HepG2 cells, revealing:

  • A significant reduction in cell viability after treatment with varying concentrations.
  • Enhanced apoptosis markers, including increased levels of caspase-3 and -9.
  • Evidence of mitochondrial dysfunction as indicated by changes in membrane potential.

Another study focused on its antimicrobial properties, demonstrating that the compound inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(Chloroacetyl)-4-(4-chlorophenyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the piperazine ring. A common approach includes:

Piperazine Core Formation : Cyclization of diamines or substitution of pre-existing piperazine derivatives.

Chloroacetyl Group Introduction : Reacting piperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to avoid side reactions .

4-(4-Chlorophenyl) Substitution : Electrophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the chlorophenyl group.
Optimization Tips :

  • Use anhydrous conditions to minimize hydrolysis of the chloroacetyl group.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and improve yield .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Elemental Analysis : Confirm empirical formula (e.g., C12H13Cl2N2O).
  • Spectroscopy :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Verify substituent positions (e.g., chloroacetyl proton at δ ~4.0 ppm; aromatic protons from chlorophenyl at δ ~7.3 ppm) .
    • IR : Detect carbonyl (C=O stretch ~1700 cm<sup>−1</sup>) and C-Cl bonds (~750 cm<sup>−1</sup>).
  • Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 285.04) .
  • HPLC/GC : Quantify purity (>95% recommended for biological assays) .

Q. Q3. What are the key physicochemical properties influencing its solubility and stability?

Methodological Answer:

  • Solubility : Limited aqueous solubility (~0.24 µg/mL at pH 7.4) due to hydrophobic chlorophenyl and chloroacetyl groups. Use DMSO or ethanol for stock solutions, but confirm stability over time .
  • Stability :
    • Susceptible to hydrolysis under acidic/basic conditions; store at −20°C in inert atmospheres.
    • Thermal decomposition observed above 150°C; use DSC/TGA for stability profiling .

Advanced Research Questions

Q. Q4. How do structural modifications of the piperazine core impact biological activity, and what contradictions exist in reported data?

Methodological Answer:

  • SAR Insights :
    • Chloroacetyl Group : Enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzymes).
    • 4-Chlorophenyl Group : Increases lipophilicity, improving membrane permeability but potentially reducing solubility .
  • Contradictions :
    • Some derivatives show reduced bioactivity despite low toxicity, possibly due to steric hindrance from bulky substituents (e.g., cyclodextran modifications in ).
    • Antiplatelet activity reported in certain analogs but not universally observed; validate via dose-response assays and target-specific models (e.g., COX-1/COX-2 inhibition) .

Q. Q5. What computational methods are effective for predicting binding affinities or metabolic pathways of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin receptors, common targets for piperazines). Focus on the chloroacetyl group’s role in covalent binding .
  • ADME Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logP ~2.5) and CYP450 metabolism (e.g., CYP3A4). Validate with in vitro hepatocyte assays .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

Q. Q6. How can researchers resolve discrepancies in toxicity profiles between in vitro and in vivo studies?

Methodological Answer:

  • In Vitro : Use hepatocyte/HEK293 models to assess acute cytotoxicity (IC50). Note that low in vitro toxicity (e.g., CC50 > 100 µM) may not reflect in vivo outcomes due to metabolic activation .
  • In Vivo : Conduct rodent studies with pharmacokinetic profiling (e.g., Cmax, AUC) to identify toxic metabolites. For example, chlorophenyl metabolites may accumulate in fatty tissues, necessitating long-term toxicity assays .

Q. Q7. What strategies improve the compound’s selectivity for target receptors over off-target effects?

Methodological Answer:

  • Fragment-Based Design : Replace the chlorophenyl group with bioisosteres (e.g., fluorophenyl) to modulate affinity. shows fluorobenzyl analogs retain activity with improved selectivity .
  • Prodrug Approaches : Mask the chloroacetyl group with enzymatically cleavable moieties (e.g., ester prodrugs) to reduce off-target interactions .
  • Polypharmacology Profiling : Screen against panels of GPCRs, kinases, and ion channels to identify cross-reactivity (e.g., Sigma-1 receptor binding in ) .

Q. Q8. How can researchers validate conflicting reports on its antiplatelet or neuroactive potential?

Methodological Answer:

  • Platelet Aggregation Assays : Compare IC50 values across methods (e.g., light transmission aggregometry vs. flow cytometry). Contradictions may arise from donor variability or agonist choice (e.g., ADP vs. collagen) .
  • Neuroactivity Models :
    • In Vitro : Use SH-SY5Y cells or primary neurons to measure serotonin/dopamine reuptake inhibition.
    • In Vivo : Behavioral assays (e.g., forced swim test for antidepressant activity) with dose escalation to confirm efficacy .

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